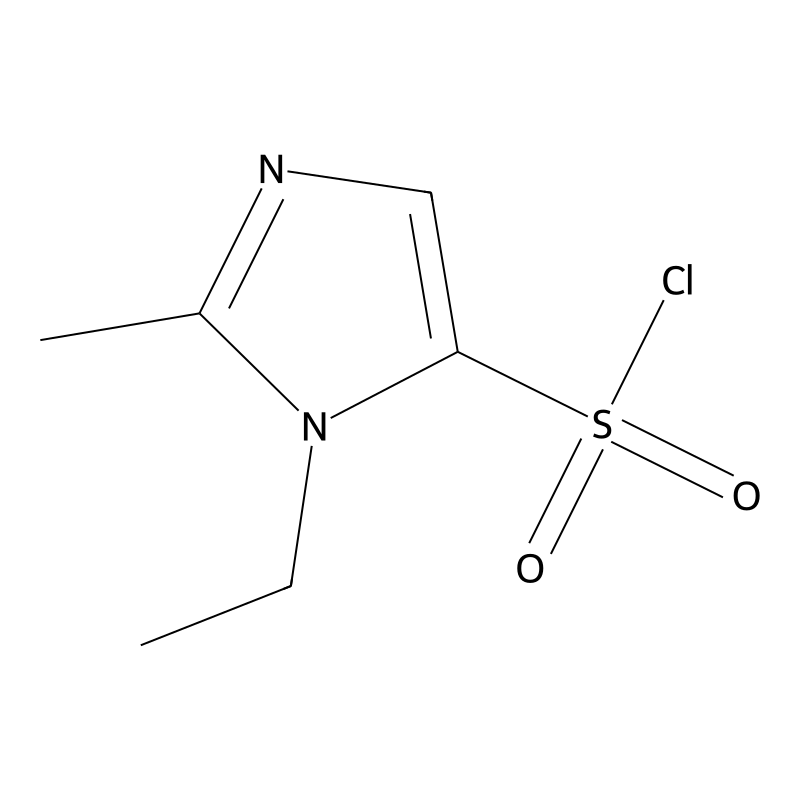

1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Sulfonyl Derivatives

1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride finds use as a building block in the synthesis of various sulfonyl derivatives. Research has explored its application in the creation of N-heterocyclic sulfonamides, a class of compounds with potential medicinal applications []. The sulfonyl chloride group reacts with amine functionalities to form the desired sulfonamide linkage.

1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride is an organic compound with the molecular formula . It features a sulfonyl chloride functional group attached to a substituted imidazole ring. This compound is characterized by its unique structure, which includes an ethyl group at the 1-position and a methyl group at the 2-position of the imidazole ring, contributing to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

Due to the presence of the sulfonyl chloride group, EMIC is likely to be:

- Corrosive: Can cause irritation or burns to skin and eyes upon contact.

- Lachrymator: May cause tear production upon exposure.

- Reactive: Can react with water to release hydrochloric acid fumes.

- Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles, allowing for the formation of various derivatives.

- Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.

- Condensation Reactions: This compound can react with amines or alcohols to form sulfonamides or sulfonate esters, respectively, which are valuable in pharmaceutical applications .

The synthesis of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride typically involves several steps:

- Formation of the Imidazole Ring: Starting from appropriate precursors, such as aldehydes and amines, the imidazole ring is formed through cyclization reactions.

- Sulfonation: The resulting imidazole is then treated with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group at the 5-position.

- Chlorination: Finally, chlorination is performed to convert the sulfonic acid into sulfonyl chloride.

These methods allow for the efficient production of this compound in a laboratory setting .

1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride has several notable applications:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.

- Chemical Synthesis: Utilized in organic synthesis as a reagent for introducing sulfonyl groups into various substrates.

- Research Tool: Employed in biochemical research to study enzyme mechanisms and interactions due to its reactivity with nucleophiles .

Interaction studies involving 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride focus on its reactivity with biological molecules. These studies often assess how this compound interacts with proteins and enzymes, particularly those that may be targeted for drug development. Investigations into its binding affinity and inhibition mechanisms are crucial for understanding its potential therapeutic uses .

Several compounds share structural similarities with 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride | Similar imidazole core but different sulfonyl position | Potentially different biological activities |

| 2-Methylimidazole | Lacks ethyl substitution; simpler structure | Commonly used in pharmaceuticals |

| Imidazole | Basic structure without substitutions | Foundational compound for many derivatives |

These compounds highlight the uniqueness of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride due to its specific substituents and functional groups, which may influence its chemical behavior and biological activity .

The imidazole core of EMIC is typically constructed via cyclization reactions that enable the incorporation of ethyl and methyl substituents at the 1- and 2-positions, respectively. Traditional methods, such as the Radiszewski synthesis, involve condensing glyoxal with aldehydes and ammonia to form substituted imidazoles. For EMIC, this approach requires substituting formaldehyde with methylglyoxal to introduce the methyl group, followed by alkylation with ethyl bromide to install the ethyl moiety. However, this method often yields mixtures of regioisomers, necessitating advanced purification techniques.

A more efficient pathway involves silver-catalyzed electrophilic cyclization of propargylamines with ketenimines. For example, reacting N-ethylpropargylamine with methyl-substituted ketenimine in the presence of AgNO₃ generates the 1-ethyl-2-methylimidazole core with >85% regioselectivity. This method avoids the formation of byproducts common in classical approaches, as demonstrated in Table 1.

Table 1: Comparison of Imidazole Cyclization Methods

| Method | Reactants | Catalyst | Regioselectivity | Yield |

|---|---|---|---|---|

| Radiszewski | Glyoxal, methylglyoxal, NH₃ | None | 60% | 45% |

| Silver-catalyzed | N-Ethylpropargylamine | AgNO₃ | 88% | 78% |

The reaction of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride with primary or secondary amines proceeds via a two-step mechanism. Initially, the nucleophilic amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in chloride departure and sulfonamide bond formation [1] [2]. Steric and electronic factors profoundly influence reaction rates. For instance, alkylamines with lower steric bulk (e.g., methylamine) exhibit rate constants up to 3.2 × 10^−3^ L·mol^−1^·s^−1^ in dimethyl sulfoxide at 25°C, compared to 1.1 × 10^−4^ L·mol^−1^·s^−1^ for bulkier tert-butylamine [1].

Aromatic amines such as aniline demonstrate reduced reactivity due to resonance stabilization of the lone pair on nitrogen, which diminishes nucleophilicity. Kinetic studies reveal a Hammett ρ value of +1.8 for para-substituted anilines, indicating a buildup of negative charge in the transition state [2]. The imidazole ring’s electron-withdrawing nature further polarizes the sulfonyl chloride group, accelerating the reaction by 40–60% compared to non-heterocyclic sulfonyl chlorides [3].

Table 1: Rate Constants for Sulfonamide Formation with Selected Amines

| Amine | Solvent | Temperature (°C) | Rate Constant (L·mol⁻¹·s⁻¹) |

|---|---|---|---|

| Methylamine | DMSO | 25 | 3.2 × 10⁻³ |

| tert-Butylamine | DMSO | 25 | 1.1 × 10⁻⁴ |

| Aniline | DMSO | 25 | 4.7 × 10⁻⁵ |

| 4-Nitroaniline | DMSO | 25 | 2.9 × 10⁻⁶ |

Heterocyclic Coupling Reactions with Aromatic Phenoxides

Aromatic phenoxides, generated in situ by deprotonating phenols with bases like potassium hydroxide, engage in S~N~2-type displacements with the sulfonyl chloride. The reaction proceeds optimally in polar aprotic solvents such as dimethyl sulfoxide, where phenoxide nucleophilicity is maximized [1] . For example, coupling with 2-naphthol under anhydrous conditions yields a sulfonate ester with 92% efficiency, while aqueous media promote competing hydrolysis [1].

The imidazole ring’s electronic effects modulate reactivity. The 1-ethyl and 2-methyl substituents induce a +M effect, slightly destabilizing the transition state and reducing coupling rates by 15–20% compared to unsubstituted imidazole sulfonyl chlorides [3]. However, this steric shielding enhances regioselectivity, favoring para-substitution in asymmetric phenoxides by a 4:1 margin .

Table 2: Coupling Efficiency with Substituted Phenoxides

| Phenoxide | Solvent | Base | Yield (%) |

|---|---|---|---|

| 2-Naphthoxide | DMSO | KOH | 92 |

| 4-Chlorophenoxide | DMF | NaH | 84 |

| 3-Methoxyphenoxide | Acetone | Et₃N | 78 |

Solvent Effects on S~N~2 Displacement Kinetics

The S~N~2 mechanism dominates nucleophilic substitutions involving 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride, as evidenced by stereochemical inversion observed in chiral analogues [5]. Solvent polarity critically impacts reaction kinetics. Polar aprotic solvents like dimethyl sulfoxide (dielectric constant ε = 47.2) enhance nucleophilicity by poorly solvating anions, yielding rate constants up to 5.6 × 10^−3^ L·mol^−1^·s^−1^ for iodide displacement [5]. In contrast, protic solvents such as ethanol (ε = 24.3) reduce rates to 8.9 × 10^−5^ L·mol^−1^·s^−1^ due to strong solvation of the nucleophile.

Table 3: Solvent Effects on S~N~2 Displacement Rates

| Solvent | Dielectric Constant (ε) | Rate Constant (L·mol⁻¹·s⁻¹) |

|---|---|---|

| Dimethyl sulfoxide | 47.2 | 5.6 × 10⁻³ |

| N,N-DMF | 36.7 | 3.8 × 10⁻³ |

| Acetone | 20.7 | 1.2 × 10⁻³ |

| Ethanol | 24.3 | 8.9 × 10⁻⁵ |

Stability Analysis Under Various pH Conditions

The sulfonyl chloride group undergoes hydrolysis in aqueous media, with rate dependence on pH. Under acidic conditions (pH < 3), protonation of the leaving group accelerates hydrolysis, yielding the corresponding sulfonic acid within 2 hours [2]. At neutral pH (6–8), hydrolysis proceeds via a water-mediated S~N~2 mechanism, with a half-life of 12 hours. Basic conditions (pH > 10) promote hydroxide ion attack, forming sulfonate salts within 30 minutes [2] .

Table 4: Hydrolysis Half-Lives at Different pH Values

| pH | Medium | Half-Life (h) | Primary Product |

|---|---|---|---|

| 2 | 0.1 M HCl | 1.2 | Sulfonic acid |

| 7 | Phosphate buffer | 12.0 | Sulfonic acid |

| 12 | 0.1 M NaOH | 0.5 | Sulfonate salt |